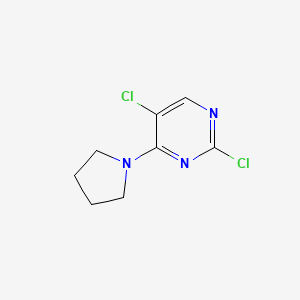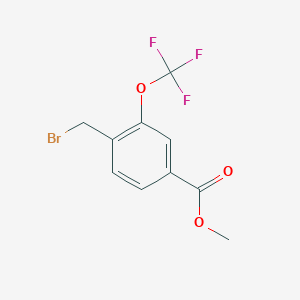![molecular formula C12H15NO5S2 B13986078 Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate CAS No. 78614-29-6](/img/structure/B13986078.png)
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate is an organic compound with the molecular formula C12H15NO5S2. It is known for its unique structure, which includes a sulfonylcarbamoyl group attached to a propanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable carbamate precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylcarbamoyl intermediate. This intermediate is then reacted with methyl 3-mercaptopropanoate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate involves its interaction with specific molecular targets. The sulfonylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by affecting the function of key proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[(4-methylphenyl)sulfonylcarbamoyl]propanoate
- Methyl 3-[(4-methylphenyl)sulfonylcarbamoylthio]propanoate
- Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfinyl]propanoate
Uniqueness
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate is unique due to its specific sulfonylcarbamoylsulfanyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
78614-29-6 |
|---|---|
Formule moléculaire |
C12H15NO5S2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate |
InChI |
InChI=1S/C12H15NO5S2/c1-9-3-5-10(6-4-9)20(16,17)13-12(15)19-8-7-11(14)18-2/h3-6H,7-8H2,1-2H3,(H,13,15) |
Clé InChI |
AFYCJSBLKAVFAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)SCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















